1-Oxo-6-oxa-9-aza-spiro[4.5]decane-2,9-dicarboxylic acid 9-tert-butyl ester 2-ethyl ester
Description
This compound is a spirocyclic structure featuring a 4.5-membered ring system with oxygen (6-oxa) and nitrogen (9-aza) heteroatoms. The 1-oxo group introduces a ketone functionality, while the 2-ethyl and 9-tert-butyl esters serve as protective groups for the dicarboxylic acid core. Such spiro compounds are pivotal in organic synthesis, particularly as intermediates for pharmaceuticals and agrochemicals due to their conformational rigidity and modular reactivity .
Properties
IUPAC Name |
9-O-tert-butyl 3-O-ethyl 4-oxo-6-oxa-9-azaspiro[4.5]decane-3,9-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO6/c1-5-21-13(19)11-6-7-16(12(11)18)10-17(8-9-22-16)14(20)23-15(2,3)4/h11H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPYJACUYUETHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2(C1=O)CN(CCO2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601118111 | |
| Record name | 6-Oxa-9-azaspiro[4.5]decane-2,9-dicarboxylic acid, 1-oxo-, 9-(1,1-dimethylethyl) 2-ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601118111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1350475-40-9 | |
| Record name | 6-Oxa-9-azaspiro[4.5]decane-2,9-dicarboxylic acid, 1-oxo-, 9-(1,1-dimethylethyl) 2-ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1350475-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Oxa-9-azaspiro[4.5]decane-2,9-dicarboxylic acid, 1-oxo-, 9-(1,1-dimethylethyl) 2-ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601118111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Oxo-6-oxa-9-aza-spiro[4.5]decane-2,9-dicarboxylic acid 9-tert-butyl ester 2-ethyl ester involves multiple steps. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This is typically achieved through a cyclization reaction involving a suitable precursor.
Functionalization: Introduction of the oxo, oxa, and aza functionalities through specific reagents and reaction conditions.
Esterification: The final step involves esterification to introduce the tert-butyl and ethyl ester groups.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-Oxo-6-oxa-9-aza-spiro[4.5]decane-2,9-dicarboxylic acid 9-tert-butyl ester 2-ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester groups, using reagents like alkoxides or amines.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Oxo-6-oxa-9-aza-spiro[4.5]decane-2,9-dicarboxylic acid 9-tert-butyl ester 2-ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Oxo-6-oxa-9-aza-spiro[4.5]decane-2,9-dicarboxylic acid 9-tert-butyl ester 2-ethyl ester involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. For example, in medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
6-Oxa-9-aza-spiro[4.5]decane-2,9-dicarboxylic acid 9-tert-butyl ester (CAS 1251000-13-1)
- Structural Differences : Lacks the 1-oxo group and 2-ethyl ester, retaining only the 9-tert-butyl ester.
- Implications : The absence of the 1-oxo group reduces electrophilic reactivity, while the single ester limits its utility in stepwise deprotection strategies.
- Applications: Primarily used as a rigid scaffold in peptide mimetics, as noted in its availability from Combi-Blocks (95% purity) .
2-tert-Butyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate (CAS 1357354-49-4)
- Structural Differences : Features a smaller 4.4-membered spiro system with two nitrogen atoms (2,7-diaza) and lacks oxygen heteroatoms.
- The dual esters (tert-butyl and ethyl) mirror the target compound’s protective group strategy but in a diaza system .
- Synthesis: Likely synthesized via Mitsunobu or coupling reactions, similar to methods in .
8-Oxo-6-Oxa-2,9-Diaza-Spiro[4.5]Decane-2-Carboxylic Acid Tert-Butyl Ester (CAS 1251007-91-6)
- Structural Differences : Contains an 8-oxo group and dual nitrogen atoms (2,9-diaza) instead of the target’s 1-oxo and single aza group.
- Implications : The diaza configuration may improve solubility in polar solvents, while the 8-oxo group could participate in hydrogen bonding, altering binding affinity in biological systems .
1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester (CAS 374795-42-3)
- Structural Differences : Larger 5.5-membered spiro system with a hydroxy group at position 3.
Comparative Data Table
Key Research Findings
- Synthetic Flexibility: The target compound’s dual esters enable sequential deprotection, a feature absent in mono-ester analogs like CAS 1251000-13-1 .
- Reactivity : The 1-oxo group enhances electrophilicity at the spiro core, facilitating nucleophilic attacks—unlike the 8-oxo variant in CAS 1251007-91-6, where the ketone is less accessible .
- Stability : tert-Butyl esters (e.g., in CAS 374795-42-3) confer stability under basic conditions, whereas ethyl esters (as in the target compound) are more labile, allowing selective modifications .
Biological Activity
1-Oxo-6-oxa-9-aza-spiro[4.5]decane-2,9-dicarboxylic acid 9-tert-butyl ester 2-ethyl ester (CAS: 1350475-40-9) is a synthetic compound characterized by its unique spirocyclic structure, which includes both nitrogen and oxygen atoms. This structural complexity suggests potential biological applications, particularly in medicinal chemistry and pharmacology. The aim of this article is to explore the biological activity of this compound based on available research findings.
- Molecular Formula : C16H25NO6
- Molecular Weight : 327.38 g/mol
- IUPAC Name : 9-(tert-butyl) 2-ethyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-2,9-dicarboxylate
- Purity : 97% .
The biological activity of 1-Oxo-6-oxa-9-aza-spiro[4.5]decane derivatives is primarily attributed to their interaction with various biological targets, including enzymes and receptors. The spirocyclic structure may facilitate binding to specific sites, modulating the activity of these targets, which can lead to therapeutic effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing physiological responses.
Biological Activity
Research indicates that compounds with similar spirocyclic structures exhibit various biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial and fungal strains.
- Antitumor Properties : Certain spiro compounds have been investigated for their potential to inhibit cancer cell proliferation.
Case Studies
- Antimicrobial Activity : A study conducted on related spiro compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of bacterial cell wall synthesis .
- Antitumor Effects : Research on spirocyclic compounds indicated that they can induce apoptosis in cancer cells through the activation of caspase pathways .
Comparative Analysis
The following table summarizes the biological activities of 1-Oxo-6-oxa-9-aza-spiro[4.5]decane derivatives compared to other related compounds:
| Compound Name | Antimicrobial Activity | Antitumor Activity | Notes |
|---|---|---|---|
| 1-Oxo-6-oxa-9-aza-spiro[4.5]decane | Moderate | Potential | Unique spirocyclic structure |
| tert-butyl 7-oxo-9-oxa-spiro[4.5]decane | High | Moderate | Enhanced activity due to additional functional groups |
| Ethyl 3-oxo-2-azaspiro[4.5]decane | Low | High | Effective against specific cancer lines |
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?
The compound is synthesized via multi-step reactions involving spirocyclic intermediates. A common approach involves cyclization reactions with Schiff bases (e.g., (4-dimethylamino-benzylidene)-(6-R-benzothiazol-2-yl)-amine) and subsequent esterification. For example, 2-Oxa-spiro[3.4]octane-1,3-dione derivatives react with amine-containing precursors under reflux in anhydrous solvents (e.g., THF or DCM) to form the spiro core, followed by tert-butyl and ethyl ester protection . Yield optimization requires strict control of temperature, stoichiometry, and catalyst selection (e.g., pyridine for ester activation).
Q. Which analytical techniques are critical for characterizing its structure and purity?
Key methods include:
- Elemental Analysis : Confirms empirical formula (e.g., C, H, N content).
- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹ for esters) and spirocyclic ether/amine vibrations .
- UV-Vis Spectroscopy : Detects conjugation effects from aromatic substituents (e.g., benzothiazole groups) .
- NMR : ¹H and ¹³C NMR resolve stereochemistry and ester group environments (e.g., tert-butyl protons at δ ~1.4 ppm) .
Q. What are the primary applications of this compound in organic synthesis?
The compound serves as a spirocyclic intermediate for:
- Peptide Mimetics : The tert-butyl ester acts as a protecting group for carboxylic acids in solid-phase peptide synthesis .
- Enzyme Inhibitors : Its rigid spiro structure is explored in designing soluble epoxide hydrolase (sEH) inhibitors, leveraging conformational constraints for target binding .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectroscopic data for spirocyclic derivatives?
Discrepancies in NMR or IR data (e.g., unexpected splitting patterns) may arise from conformational isomers or solvent effects. Density Functional Theory (DFT) calculations can model the compound’s lowest-energy conformers and predict spectral profiles. For example, ICReDD’s quantum chemical reaction path search methods help correlate experimental NMR shifts with computed structures .
Q. What strategies mitigate steric hindrance during ester hydrolysis in derivatives?
Selective deprotection of tert-butyl esters under acidic conditions (e.g., TFA/DCM) requires careful optimization to avoid side reactions. Kinetic studies using HPLC can track hydrolysis rates, while steric maps from X-ray crystallography or molecular docking guide modifications (e.g., introducing electron-withdrawing groups to stabilize intermediates) .
Q. How do substituents on the benzothiazole ring impact biological activity?
Systematic SAR studies involve synthesizing derivatives with varying R-groups (e.g., -Cl, -OCH₃) on the benzothiazole moiety. In vitro assays (e.g., enzyme inhibition or antimicrobial testing) combined with QSAR modeling identify critical substituent parameters (e.g., Hammett σ values) that enhance activity. For example, electron-deficient groups improve binding to Mycobacterium tuberculosis MmpL3 .
Q. What methodologies address low solubility in pharmacological assays?
- Co-solvent Systems : Use DMSO-water gradients (<10% DMSO) to maintain solubility without denaturing proteins.
- Prodrug Design : Convert esters to carboxylate salts (e.g., sodium or lysine derivatives) for aqueous compatibility.
- Nanoparticle Encapsulation : PEGylated liposomes improve bioavailability in cell-based assays .
Data Contradiction Analysis
Q. How to interpret conflicting elemental analysis and mass spectrometry data?
Discrepancies may arise from hydrate formation or residual solvents. Combine thermogravimetric analysis (TGA) with high-resolution mass spectrometry (HRMS) to differentiate between calculated (e.g., C₁₃H₂₃NO₃, [M+H]⁺ = 242.175) and observed masses. For hydrates, Karl Fischer titration quantifies water content .
Q. Why do some synthetic batches show unexpected byproducts in HPLC?
Side reactions (e.g., ester transalkylation) can occur under basic conditions. LC-MS/MS identifies byproduct structures, while mechanistic studies (e.g., deuterium labeling) track proton transfer pathways. Adjusting reaction pH or switching to non-nucleophilic bases (e.g., DBU) often suppresses these pathways .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
